juvenile hormone III
Overview
Description
Juvenile Hormone III (JH III) is a type of acyclic sesquiterpenoid that plays a crucial role in regulating various aspects of insect physiology . It ensures the growth of the larva while preventing metamorphosis . JH III is secreted by a pair of endocrine glands behind the brain called the corpora allata . It was first isolated in 1965 and its molecular structure was solved in 1967 .
Synthesis Analysis
JH III can be synthesized from farnesoic acid through two alternative pathways, one through methyl farnesoate and the other through juvenile hormone acid III . A sensitive and robust method has been developed to quantify the precursor, farnesoic acid (FA) and JH III in biological samples .
Molecular Structure Analysis
Being a sesquiterpenoid, JH III’s chemical structure differs significantly from the structure of other animal hormones . The chemical formula for JH III is C16H26O3 .
Chemical Reactions Analysis
The gas-phase dissociative behavior of JH III has been explored using tandem mass spectrometry combined with electrospray ionization to provide diagnostic fragment-ions for quantitative purposes .
Physical And Chemical Properties Analysis
JH III is a liquid with a concentration of ≥65% . Its empirical formula is C16H26O3 and its molecular weight is 266.38 .
Scientific Research Applications
Regulation of Gene Expression and Pheromone Biosynthesis in Insects : JH III increases HMG-R transcript levels in male Ips paraconfusus bark beetles, enhancing the isoprenoid pathway activity and pheromone production (Tittiger et al., 1999). Similarly, it regulates gene expression in the pine engraver beetle's midgut, affecting pheromone biosynthesis and sex differences in mevalonate pathway genes (Keeling et al., 2006).
Influence on Growth of Drosophila Imaginal Disc Cells : JH III can enhance the growth of Drosophila imaginal disc cells exposed to the moulting hormone, 20-hydroxyecdysone, even after exposure for 4 or 24 hours (Cottam & Milner, 1998).
Binding to Larval Fat Body Nuclei in Drosophila melanogaster : JH III binds to and stimulates RNA synthesis in larval fat body nuclei of Drosophila melanogaster, suggesting it may act through the nucleus for some of its effects (Shemshedini & Wilson, 1993).
Impact on Metamorphosis and Ovary Development in Stink Bugs : A novel juvenile hormone, JHSB(3), in Plautia stali inhibits metamorphosis in nymphs and stimulates ovary development in females and males, with the 2R,3S-configuration being more potent (Kotaki et al., 2011).
Quantitative Assays for Juvenile Hormones : A method provides sensitive and accurate quantification of juvenile hormones and their precursors in biological samples, with potential applications in insect reproduction, development, and behavior (Rivera-Perez et al., 2012).
Induction of Vitellogenin Gene Expression in Cockroaches : JH III rapidly induces vitellogenin gene expression in cockroaches, with 48-hour-old females being more sensitive and showing dose-dependent responses (Comas et al., 1999).
Role in Oocyte Growth and Gonotrophic Cycle in Cockroaches : JH III is present in the hemolymph of adult female cockroaches, indicating its role in oocyte growth and first gonotrophic cycle development (Camps et al., 1987).
JH III in Plant Defense Mechanisms : Insect juvenile hormone III is found in the Malaysian plant Cyperus iria, which may serve as a novel plant defense mechanism against insects by promoting larval retention and ovarian growth and maturation in adult insects (Toong et al., 1988).
Safety And Hazards
properties
IUPAC Name |
methyl (2E,6E)-9-[(2R)-3,3-dimethyloxiran-2-yl]-3,7-dimethylnona-2,6-dienoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O3/c1-12(9-10-14-16(3,4)19-14)7-6-8-13(2)11-15(17)18-5/h7,11,14H,6,8-10H2,1-5H3/b12-7+,13-11+/t14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVJMXSGZTCGLHZ-HONBPKQLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CC(=O)OC)C)CCC1C(O1)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\CC/C(=C/C(=O)OC)/C)/CC[C@@H]1C(O1)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1042659 | |
Record name | Juvenile hormone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1042659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2E,6E)-9-[(2R)-3,3-dimethyloxiran-2-yl]-3,7-dimethylnona-2,6-dienoate | |
CAS RN |
22963-93-5 | |
Record name | (+)-Juvenile hormone III | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22963-93-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Juvenile hormone III | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022963935 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Juvenile hormone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1042659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | JUVENILE HORMONE III | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B74U6BJ6J5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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